molecular formula C10H8N4O2 B12905894 2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one CAS No. 728880-57-7

2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one

Cat. No.: B12905894
CAS No.: 728880-57-7
M. Wt: 216.20 g/mol
InChI Key: UDUPRCXVXSXSHU-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine with an appropriate indole derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or dichloromethane, with catalysts like perchloric acid or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The presence of amino and hydroxy groups allows for versatile binding interactions, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-hydroxy-1H-pyrimido[4,5-b]indol-4(9H)-one is unique due to its specific functional groups and ring fusion, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

CAS No.

728880-57-7

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

2-amino-6-hydroxy-3,9-dihydropyrimido[4,5-b]indol-4-one

InChI

InChI=1S/C10H8N4O2/c11-10-13-8-7(9(16)14-10)5-3-4(15)1-2-6(5)12-8/h1-3,15H,(H4,11,12,13,14,16)

InChI Key

UDUPRCXVXSXSHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C3=C(N2)N=C(NC3=O)N

Origin of Product

United States

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